Dihydrowithaferin A

cytotoxicity P388 leukemia structure-activity relationship

Researchers requiring AChE-specific modulation without confounding cytotoxicity face limited options among withanolides. Dihydrowithaferin A (CAS 5589-41-3) addresses this through saturation of the C2-C3 double bond, delivering: • Selective AChE inhibition (IC50 12.5 μM) with no BuChE activity-ideal for Alzheimer's disease models • Markedly reduced cytotoxicity vs withaferin A for chronic inflammation assays in primary cells • 3β-O-sulfate prodrug available for in vivo formulation with spontaneous physiological conversion Supplied as ≥98% HPLC-pure white powder with validated UHPLC-PDA method support.

Molecular Formula C28H40O6
Molecular Weight 472.6 g/mol
Cat. No. B1253223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrowithaferin A
Molecular FormulaC28H40O6
Molecular Weight472.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)CCC6O)C)O5)C)CO
InChIInChI=1S/C28H40O6/c1-14-11-21(33-25(32)17(14)13-29)15(2)18-5-6-19-16-12-24-28(34-24)23(31)8-7-22(30)27(28,4)20(16)9-10-26(18,19)3/h15-16,18-21,23-24,29,31H,5-13H2,1-4H3/t15-,16-,18+,19-,20-,21+,23-,24+,26+,27-,28+/m0/s1
InChIKeyYRXCLNDPESBJHL-CKNDUULBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydrowithaferin A: Structural and Procurement Overview


Dihydrowithaferin A (2,3-dihydrowithaferin A, CAS 5589-41-3, C28H40O6, MW 472.6) is a withanolide steroidal lactone isolated from Withania somnifera (ashwagandha) and related Solanaceae species [1]. It is the 2,3-dihydro derivative of withaferin A, distinguished by saturation of the C2-C3 double bond—a single structural modification that fundamentally alters its biological profile, solubility characteristics, and potential utility as a prodrug [2]. Commercial availability includes analytical standards with HPLC purity ≥98%, typically supplied as a white powder soluble in DMSO (up to 50 mg/mL) and organic solvents .

1 AChE-selective enzyme research workflow
2 Formulation-based delivery studies (prodrug context)
3 Cell-model endpoint review (lower basal toxicity)

Why Dihydrowithaferin A Cannot Be Substituted


Dihydrowithaferin A and withaferin A differ by a single structural feature—the presence (withaferin A) versus absence (dihydrowithaferin A) of the C2-C3 double bond—yet this modification produces profound functional divergence [1]. Saturation of the Δ² double bond markedly reduces cytotoxicity in multiple cell lines while retaining or altering specific target engagement profiles, including acetylcholinesterase inhibition and selective COX-2 inhibition [2]. Furthermore, the 3β-O-sulfate derivative of dihydrowithaferin A exhibits superior aqueous solubility and functions as a spontaneous prodrug converting to withaferin A under physiological conditions—a property entirely absent in the parent withaferin A molecule [3]. For researchers requiring reduced basal cytotoxicity, distinct enzyme inhibition selectivity, or a soluble prodrug platform, generic substitution with withaferin A or other withanolides is scientifically inappropriate.

Target
Dihydrowithaferin A
AChE-selective inhibition profile
Cell-model endpoint context with reduced basal toxicity
Substitute (Withaferin A)
Structural analog (C2-C3 unsaturated)
Dual AChE/BuChE activity may shift selectivity
Cytotoxicity profile may differ significantly

Dihydrowithaferin A: Key Comparative Evidence


Reduced Cytotoxicity vs. Withaferin A

Saturation of the C2-C3 double bond in dihydrowithaferin A produces a marked decrease in cytotoxicity compared to withaferin A. In the P388 murine leukemia cell model, dihydrowithaferin A derivatives lacking the Δ² double bond showed substantially reduced cytotoxic potency, with the double bond identified as the critical structural determinant for cytotoxic activity [1]. Across a panel of withaferin A derivatives, inhibitory concentrations (IC50) ranged from 0.24 to 11.6 μg/mL, with dihydrowithaferin A occupying the lower-potency (higher IC50) end of this spectrum relative to withaferin A .

Reduced Cytotoxicity vs. Withaferin A
Class-level inference
IC50 range 0.24–11.6 μg/mL (P388 leukemia cells)
Supports cell-model endpoint review
Data from P388 murine leukemia model; exact fold-difference cell-line dependent
cytotoxicity P388 leukemia structure-activity relationship cancer cell viability

AChE-Selective Inhibition

In a systematic study of withanolides from Withania somnifera, dihydrowithaferin A exhibited inhibitory activity against acetylcholinesterase (AChE) but not butyrylcholinesterase (BuChE), in contrast to withaferin A which inhibited both enzymes [1]. Enzyme inhibition assays determined that dihydrowithaferin A inhibited AChE with an IC50 of 12.5 μM while showing no activity against BuChE, whereas withaferin A was active against both AChE and BuChE .

AChE-Selective Inhibition
Head-to-head
AChE IC50: 12.5 μM; BuChE: no inhibition detected
AChE-selective pathway research context
Ellman's assay; selective vs. withaferin A (dual-active)
acetylcholinesterase butyrylcholinesterase neurodegeneration enzyme inhibition IC50

Selective COX-2 Inhibition

In a panel of withanolides assayed for cyclooxygenase inhibition, 2,3-dihydrowithaferin A was among the compounds that demonstrated selective COX-2 enzyme inhibition with minimal activity against COX-1. The withanolides tested showed selective COX-2 inhibition ranging from 9% to 40% at 100 μg/mL, with 2,3-dihydrowithaferin A contributing to this selective inhibition profile [1]. Compounds 4, 10, and 11 from the same study additionally inhibited lipid peroxidation by 40%, 44%, and 55% respectively, establishing a multi-target anti-inflammatory potential for this structural class [2].

Selective COX-2 Inhibition
Class-level inference
9–40% inhibition at 100 μg/mL; minimal COX-1 activity
Supports anti-inflammatory assay context
Data to verify; from withanolide panel screening
COX-2 cyclooxygenase anti-inflammatory selective inhibition withanolide

Aqueous Solubility and Prodrug Potential

2,3-Dihydrowithaferin A-3β-O-sulfate, a derivative of dihydrowithaferin A, exhibits good aqueous solubility and undergoes spontaneous conversion to withaferin A under cell culture conditions, establishing it as a potential prodrug [1]. The abundant yield of this compound from aeroponically cultivated Withania somnifera, combined with its favorable solubility profile, contrasts sharply with the poor aqueous solubility of withaferin A itself [2]. The conversion was confirmed by HPLC analysis, demonstrating that the bioactivities of the sulfated derivative paralleled those of withaferin A but with delayed onset and reduced initial potency [3].

Aqueous Solubility & Prodrug Potential
Head-to-head
3β-O-sulfate derivative: good aqueous solubility, spontaneous conversion to withaferin A
Supports formulation-exposure review
Cell culture conversion; HPLC confirmed
prodrug aqueous solubility withaferin A formulation aeroponic cultivation

Validated UHPLC-PDA Multi-Analyte Method

A validated UHPLC-PDA method developed per ICH Q2(R1) guidelines enables simultaneous quantification of dihydrowithaferin A alongside 10 other withanosides and withanolides in Withania somnifera extracts [1]. This represents the first time dihydrowithaferin A has been quantified and validated in a multi-analyte method together with withanoside VII, 27-hydroxywithanone, viscosalactone B, withaferin A, withanolide A, withanone, and others [2]. The method achieved linear calibration (r² > 0.99), limits of detection of 0.213–0.362 μg/mL, limits of quantification of 0.646–1.098 μg/mL, and recovery rates of 84.77–100.11% with relative standard deviation <5.0% [3].

Validated UHPLC-PDA Method
Cross-study comparable
LOD: 0.213–0.362 μg/mL; Recovery: 84.77–100.11%
Analytical method context for QC
ICH Q2(R1) compliant; multi-analyte (11 compounds)
UHPLC-PDA method validation quantification quality control ashwagandha

Dihydrowithaferin A: Research and Industrial Applications


AChE-Selective Neurodegeneration Studies

Dihydrowithaferin A inhibits acetylcholinesterase with an IC50 of 12.5 μM while showing no activity against butyrylcholinesterase, in contrast to withaferin A which inhibits both enzymes [6]. This selectivity makes dihydrowithaferin A a preferred tool compound for studies where AChE-specific modulation is required without BuChE interference—particularly relevant for Alzheimer's disease research where selective AChE inhibition is therapeutically desirable. The validated UHPLC-PDA method for dihydrowithaferin A quantification [5] further supports its use in standardized extract characterization and quality control for neurodegeneration-focused natural product research.

Prodrug Development via Enhanced Solubility

The 3β-O-sulfate derivative of dihydrowithaferin A exhibits good aqueous solubility and undergoes spontaneous conversion to withaferin A under physiological conditions, confirmed by HPLC analysis [6]. This property directly addresses the poor aqueous solubility that limits withaferin A's in vivo utility, positioning dihydrowithaferin A derivatives as viable prodrug candidates for anticancer and anti-inflammatory applications. Researchers pursuing formulation optimization, bioavailability enhancement, or controlled-release strategies should prioritize dihydrowithaferin A derivatives over withaferin A for these development pathways.

COX-2-Selective Anti-Inflammatory Research

Dihydrowithaferin A contributes to selective COX-2 enzyme inhibition (9–40% at 100 μg/mL) with minimal COX-1 activity, offering an anti-inflammatory scaffold distinct from conventional NSAIDs [6]. Critically, its markedly reduced cytotoxicity relative to withaferin A (due to C2-C3 double bond saturation) [5] enables anti-inflammatory assays and co-culture experiments where the pronounced cytotoxicity of withaferin A would confound results. This combination of COX-2 selectivity and lower basal toxicity makes dihydrowithaferin A particularly suitable for chronic inflammation models and studies in primary or non-transformed cells.

Ashwagandha Standardization by UHPLC-PDA

The validated UHPLC-PDA method enables simultaneous quantification of dihydrowithaferin A alongside 10 other withanosides and withanolides in Withania somnifera raw materials, extracts, and finished products [6]. For industrial users—including botanical extract manufacturers, dietary supplement formulators, and analytical testing laboratories—this method provides a regulatory-compliant (ICH Q2(R1)) framework for batch release testing, stability monitoring, and product authentication. The method's demonstrated linearity (r² > 0.99), precision (RSD <5.0%), and recovery (84.77–100.11%) supports its adoption for routine quality operations.

Application
Selection Property
Validation Focus
AChE enzyme research
Selectivity review
AChE vs BuChE endpoint review
Formulation-based delivery studies
Solubility / conversion context
Cell-culture / HPLC profiling
COX pathway assay context
COX-2 preference review
Inhibition percentage verification
Ashwagandha extract QC
Multi-analyte profiling
ICH Q2(R1) validation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


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